molecular formula C17H20N4O7 B1221901 8-Hydroxymethylriboflavin CAS No. 52134-62-0

8-Hydroxymethylriboflavin

Cat. No.: B1221901
CAS No.: 52134-62-0
M. Wt: 392.4 g/mol
InChI Key: GZKQMBNNNFCACH-UHFFFAOYSA-N
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Description

8-Hydroxymethylriboflavin, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O7 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Isolation and Synthesis

8-Hydroxymethylriboflavin has been isolated from specific bacterial preparations and exhibits unique light absorption and fluorescent properties. It is notable for its enzymatic degradation potential to 8-hydroxy-FMN and further to 8-hydroxy-riboflavin. Chemical synthesis of 8-hydroxyriboflavin and its derivatives, like 8-chloro-, 8-bromo-, and 8-mercapto-derivatives, has been achieved through specific reactions, highlighting its versatile applicability in synthetic chemistry (Ghisla & Mayhew, 1980).

2. Biological Importance

Research has indicated the biological significance of 8α-substituted flavins, including this compound, in covalently-bound flavins structures. These findings necessitate a reevaluation of earlier concepts in flavin chemistry and biochemistry, underscoring the importance of this compound in understanding flavin-related biochemical pathways (Edmondson & Singer, 1976).

3. Distribution in Animal Organs

This compound has been found in various rat organs, including the brain, heart, liver, and kidney. Its presence in these organs, along with its phosphate derivative, signifies its role in metabolic pathways and its potential involvement in physiological processes in mammals (Ohkawa, Ohishi, & Yagi, 1986).

4. Presence in Human Milk

Traces of this compound have been detected in human milk, indicating its dietary significance. The study of its concentration in human milk contributes to understanding the nutritional content and dietary recommendations for lactating women and infants (Roughead & McCormick, 1990).

5. Mechanistic Insights in Enzymatic Reactions

Studies have used 8-substituted flavins, including this compound, to understand the mechanism of hydroxylation by specific enzymes. These studies have provided crucial insights into the biochemical pathways and the role of flavins in enzymatic reactions, highlighting the importance of this compound in biochemical research (Ortiz-Maldonado, Ballou, & Massey, 1999).

Safety and Hazards

When handling 8-Hydroxymethylriboflavin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

8-Hydroxymethylriboflavin is a derivative of riboflavin, also known as vitamin B2 . Riboflavin is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for various enzymes . Therefore, the primary targets of this compound are likely to be similar to those of riboflavin, including various enzymes that require FMN or FAD as cofactors .

Mode of Action

Riboflavin is converted into FMN and FAD, which are then used as cofactors by various enzymes . These enzymes play crucial roles in numerous biochemical reactions, including redox reactions, protein folding, DNA repair, and various metabolic processes .

Biochemical Pathways

This compound, as a riboflavin derivative, is likely involved in similar biochemical pathways as riboflavin. Riboflavin and its derivatives play key roles in multiple crucial physiological functions, including redox homeostasis, protein folding, DNA repair, fatty acid β-oxidation, amino acid oxidation, and choline metabolism . Riboflavin precursors are synthesized by both de novo and riboflavin biosynthesis pathways .

Pharmacokinetics

Studies on riboflavin suggest that the maximal amount of riboflavin that can be absorbed from a single dose is 27 mg per adult, and the half-life of absorption is 11 hours . Given the structural similarity between riboflavin and this compound, it is plausible that they may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Riboflavin and its derivatives are essential for normal cellular function, and their deficiency can lead to various health problems, including skin disorders, anemia, and neurological disorders .

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the absorption of riboflavin in the human gastrointestinal tract is facilitated by specialized transport protein systems . Therefore, factors that affect these transport systems could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

8-Hydroxymethylriboflavin plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with flavoproteins, which are essential for numerous metabolic processes. These interactions often involve the transfer of electrons, which is crucial for the catalytic activity of these enzymes. The nature of these interactions is typically based on the ability of this compound to act as a cofactor, facilitating the proper functioning of the enzymes it associates with .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in oxidative stress responses and energy production. For example, it can enhance the activity of enzymes in the mitochondrial electron transport chain, thereby boosting ATP production. Additionally, this compound can impact gene expression by acting as a cofactor for transcription factors that regulate genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cofactor in various enzymatic reactions. It binds to specific sites on enzymes, facilitating their catalytic activity. This binding interaction often results in the stabilization of the enzyme’s active form, enhancing its ability to catalyze reactions. Additionally, this compound can influence enzyme activity by altering the redox state of the enzyme, thereby modulating its function. These molecular interactions are critical for the compound’s role in cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy as a cofactor, impacting its ability to support enzymatic reactions. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular metabolism, potentially enhancing the cell’s ability to cope with oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired metabolic benefits without inducing toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy production and redox balance. It acts as a cofactor for enzymes in the mitochondrial electron transport chain, facilitating the transfer of electrons and the production of ATP. Additionally, it is involved in the metabolism of other vitamins and cofactors, such as niacin and pyridoxine. The compound’s role in these pathways is crucial for maintaining cellular energy levels and redox homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, this compound is distributed to various organelles, including mitochondria, where it participates in metabolic processes. The localization and accumulation of the compound within specific cellular compartments are essential for its function as a cofactor .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a critical role in energy production and redox balance. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its activity as a cofactor in mitochondrial enzymes, supporting the efficient production of ATP and the maintenance of redox homeostasis .

Properties

IUPAC Name

8-(hydroxymethyl)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKQMBNNNFCACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52134-62-0
Record name Riboflavin, α8-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52134-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 8-hydroxymethylriboflavin in milk?

A: While this compound itself was found only in trace amounts in both human [, ] and cow milk [], its presence, along with other metabolites like 7-hydroxymethylriboflavin, could serve as an indicator of cellular biochemical activity []. This suggests that these metabolites might offer insights into metabolic processes related to riboflavin within the mammary glands.

Q2: How does the presence of this compound compare between human and cow milk?

A: The provided research articles primarily focus on characterizing the flavin composition of both types of milk. While they confirm the presence of this compound in trace amounts in both human [, ] and cow milk [], they do not offer a direct quantitative comparison between the two.

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